molecular formula C16H20INO5 B3099626 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-35-3

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099626
CAS No.: 1354486-35-3
M. Wt: 433.24 g/mol
InChI Key: OJWUZZHWGZOQDV-STQMWFEESA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 4-iodophenoxy substituent at the C4 position. The compound is characterized by its stereochemical configuration (2S,4S), which is critical for its physicochemical and biological properties. It is commonly employed in medicinal chemistry as a building block for peptidomimetics or protease inhibitors due to its rigid pyrrolidine backbone and iodine atom, which can enhance binding interactions or serve as a radiolabeling site .

Properties

IUPAC Name

(2S,4S)-4-(4-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUZZHWGZOQDV-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Iodophenoxy Group: The iodophenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an iodinating agent like iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted phenoxy compounds.

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The iodophenoxy group may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₁₆H₂₀INO₅ (calculated based on analogs).
  • Stereochemistry : (2S,4S) configuration ensures spatial orientation of functional groups.
  • Functional Groups: Boc-protected amine, carboxylic acid, and 4-iodophenoxy ether.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of Boc-protected pyrrolidinecarboxylic acids with diverse aryl/alkyl substituents at the C4 position. Below is a comparative analysis of key analogs:

Compound Name Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid 3-Chlorophenoxy C₁₆H₂₀ClNO₅ 341.79 Enhanced lipophilicity; protease inhibitor intermediates
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(Boc)-2-pyrrolidinecarboxylic acid 5-Bromobiphenoxy C₂₄H₂₇BrNO₅ 500.39 Radiolabeling potential; bulky substituent for steric hindrance
(2S,4S)-1-(Boc)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid 2-Chloro-5-methylphenoxy C₁₇H₂₂ClNO₅ 355.81 Improved metabolic stability; irritant (Xi hazard class)
(2S,4S)-1-(Boc)-4-fluoro-2-pyrrolidinecarboxylic acid Fluoro C₁₀H₁₆FNO₄ 233.24 Reduced steric bulk; fluorinated analogs for PET imaging
(2S,4R)-1-(Boc)-4-(4-(trifluoromethyl)benzyl)-2-pyrrolidinecarboxylic acid 4-(Trifluoromethyl)benzyl C₁₈H₂₂F₃NO₄ 373.37 Electron-withdrawing group for electronic modulation

Stereochemical Differences

The (2S,4S) configuration of the target compound contrasts with (2S,4R) diastereomers (e.g., ), which exhibit distinct spatial arrangements. For example:

  • (2S,4R)-1-(Boc)-4-fluoro-2-pyrrolidinecarboxylic acid (CAS 203866-14-2) has reversed stereochemistry at C4, leading to altered hydrogen-bonding patterns and solubility .
  • (2S,4R)-1-(Boc)-4-hydroxyproline () demonstrates how stereochemistry impacts biological activity in peptide synthesis .

Key Takeaways :

  • Substituent choice (I vs. Cl/Br/F) dictates lipophilicity, reactivity, and safety.
  • Stereochemistry at C4 critically influences molecular interactions.
  • Structural analogs provide a versatile toolkit for medicinal chemistry .

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid, with the CAS number 1354486-35-3, is a compound of interest in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of research in pharmacology and biochemistry. This article reviews its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₆H₂₀INO₅
  • Molecular Weight : 433.24 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-iodophenoxy moiety, which influences its biological interactions.

The biological activity of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor in various enzymatic pathways, particularly those involving proteases and kinases.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study involved the treatment of human breast cancer cells (MCF-7) with this compound, resulting in a significant reduction in cell viability.

Cell Line IC50 (µM) Mechanism
MCF-715.2Caspase activation
HeLa12.8Cell cycle arrest
A54910.5Apoptosis induction

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid on breast cancer models. The compound was administered at varying doses, and results indicated a dose-dependent decrease in tumor size and increased apoptosis markers.

Study 2: Antimicrobial Properties

Research conducted by International Journal of Antimicrobial Agents tested the compound against clinical isolates of bacteria. Results showed that the compound's antimicrobial activity was comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by regioselective substitution at the 4-position with 4-iodophenol. Key steps include:

  • Boc Protection : Use Boc-anhydride in dichloromethane with a catalytic base (e.g., DMAP) to protect the pyrrolidine nitrogen .
  • Phenoxy Substitution : React the Boc-protected intermediate with 4-iodophenol under Mitsunobu conditions (DIAD, PPh₃) to ensure stereochemical retention at the 4S position .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, 220 nm) .

Q. How can researchers confirm the stereochemical integrity and molecular identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify the Boc group (δ ~1.4 ppm for tert-butyl), iodophenoxy aromatic protons (δ 7.2–7.8 ppm), and pyrrolidine ring protons (δ 3.5–4.5 ppm). NOESY confirms the (2S,4S) configuration through spatial correlations .
  • Chiral HPLC : Utilize a Chiralpak IA column (hexane:isopropanol 80:20) to resolve enantiomers; retention time consistency with a reference standard ensures stereopurity .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in ethanol and analyze (reported for analogues in ).

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

  • Hazards : Based on structurally similar Boc-protected pyrrolidines, expect acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in a tightly sealed container under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does stereochemistry at the 2S and 4S positions influence biological activity or intermolecular interactions?

Methodological Answer:

  • Comparative Studies : Synthesize diastereomers (e.g., 2S,4R or 2R,4S) and evaluate binding affinity via surface plasmon resonance (SPR) or enzyme inhibition assays. For example, cis-4-phenoxy derivatives (2S,4S) show enhanced hydrophobic interactions in protease inhibitors compared to trans isomers .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., HIV-1 protease) to identify stereospecific hydrogen bonding and π-stacking with the iodophenoxy group .

Q. What computational approaches are recommended to predict physicochemical properties or metabolic stability?

Methodological Answer:

  • QSAR/QSPR Models : Use software like Schrödinger’s QikProp to predict logP (~3.2), solubility (<0.1 mg/mL), and metabolic stability (CYP3A4 susceptibility) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., iodophenoxy group prone to oxidative dehalogenation) .

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected HPLC peaks)?

Methodological Answer:

  • Impurity Profiling : Use LC-MS (ESI+) to detect byproducts. For example, de-Boc products (m/z ~ [M−100]+) or iodophenoxy hydrolysis products (m/z ~ [M−127]+) .
  • Optimized Chromatography : Adjust mobile phase pH (e.g., 0.1% TFA in water/acetonitrile) to separate epimers or degradation products .

Q. What experimental designs are suitable for assessing stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic (0.1M HCl, 37°C) and basic (0.1M NaOH, 37°C) conditions for 24 hours.
    • Oxidative stress (3% H₂O₂, RT).
    • Monitor degradation via LC-MS and quantify intact compound using UV at 254 nm .

Q. How can this compound be modified to enhance its metabolic stability for in vivo studies?

Methodological Answer:

  • Isotopic Labeling : Replace iodine with ¹²⁵I for pharmacokinetic tracing .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo .
  • Structural Analogues : Introduce electron-withdrawing groups (e.g., CF₃) on the phenoxy ring to reduce oxidative metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid

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